molecular formula C14H15Cl2N3O2 B5608546 3,5-dichloro-2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

3,5-dichloro-2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide

Cat. No.: B5608546
M. Wt: 328.2 g/mol
InChI Key: FMSVOANOHUEPOW-UHFFFAOYSA-N
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Description

3,5-dichloro-2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3,5-dichloro-2-methoxybenzoic acid.

    Formation of Benzoyl Chloride: The benzoic acid is converted to benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation: The benzoyl chloride is then reacted with 1,3,5-trimethylpyrazole in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other

Properties

IUPAC Name

3,5-dichloro-2-methoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-7-12(8(2)19(3)18-7)17-14(20)10-5-9(15)6-11(16)13(10)21-4/h5-6H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSVOANOHUEPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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